(4-Fluorophenyl)methanesulfonic acid
Overview
Description
(4-Fluorophenyl)methanesulfonic acid is an organic compound with the chemical formula C7H7FO3S It is a derivative of methanesulfonic acid, where a fluorophenyl group is attached to the methanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methanesulfonic acid typically involves the sulfonation of 4-fluorotoluene. One common method is the reaction of 4-fluorotoluene with chlorosulfonic acid, followed by hydrolysis to yield the desired product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methanesulfonic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Esterification and Alkylation: The methanesulfonic acid moiety can react with alcohols or alkyl halides to form esters or alkylated products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
(4-Fluorophenyl)methanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which (4-Fluorophenyl)methanesulfonic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a strong acid catalyst, facilitating various chemical reactions. In biological systems, the fluorophenyl group can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: The parent compound, methanesulfonic acid, is a strong acid used in various industrial applications.
Trifluoromethanesulfonic Acid: A related compound with three fluorine atoms, known for its strong acidity and use in organic synthesis.
4-Chlorophenylmethanesulfonic Acid: A similar compound with a chlorine atom instead of fluorine, used in similar applications.
Uniqueness
(4-Fluorophenyl)methanesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties make it valuable in the development of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
(4-fluorophenyl)methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWHALUTJHTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620940 | |
Record name | (4-Fluorophenyl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064778-57-9 | |
Record name | (4-Fluorophenyl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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